rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one
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Overview
Description
rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group, a pyridine ring, and a pyrrolidinone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the cyclopropyl and pyridine groups. Common reagents used in these reactions include cyclopropyl bromide, pyridine-3-carboxaldehyde, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one: Lacks the racemic mixture, leading to different stereochemistry and potentially different biological activities.
4-(aminomethyl)-1-cyclopropyl-5-(pyridin-2-yl)pyrrolidin-2-one: Features a different position of the pyridine ring, affecting its chemical and biological properties.
Properties
IUPAC Name |
(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-7-10-6-12(17)16(11-3-4-11)13(10)9-2-1-5-15-8-9/h1-2,5,8,10-11,13H,3-4,6-7,14H2/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORAEQHAFXERPL-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)CN)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@H]([C@@H](CC2=O)CN)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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